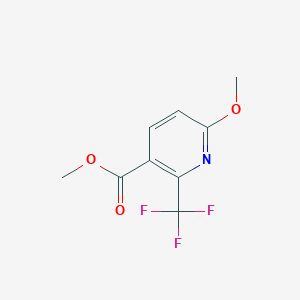

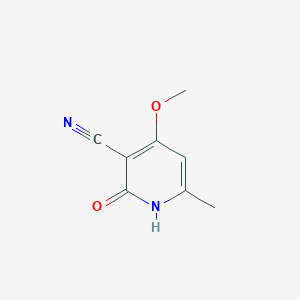

2-Hydroxy-4-methoxy-6-methylnicotinonitrile

Übersicht

Beschreibung

2-Hydroxy-4-methoxy-6-methylnicotinonitrile (HMNO) is a compound that has recently been studied for its potential applications in scientific research. HMNO has been found to possess unique properties that make it ideal for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Theoretical Studies

A study by Eşme (2021) on a closely related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, underscores the importance of spectroscopic methods and theoretical calculations in understanding the properties of such chemicals. This research utilized proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, alongside density functional theory calculations. The findings offer insights into the compound's optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties, suggesting potential applications in non-linear optical material studies. Additionally, molecular docking studies suggest its role as a potential anticancer agent, emphasizing the intersection of chemical properties and biological applications Eşme (2021).

Corrosion Inhibition

Research on pyridine derivatives, such as the work by Ansari, Quraishi, and Singh (2015), illustrates the application of similar compounds in corrosion inhibition. Their study on the adsorption and inhibitory effects of pyridine derivatives on steel corrosion reveals the compound's high efficiency as a corrosion inhibitor. This research not only highlights the chemical's protective capabilities but also its practical applications in industrial materials preservation, showcasing a significant aspect of chemical application in materials science Ansari, Quraishi, & Singh (2015).

Antimicrobial Activity

The synthesis and evaluation of 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile by Guna et al. (2015) demonstrate the antimicrobial potential of such compounds. This study provides evidence of the synthesized compounds' effectiveness against various bacteria and fungi, suggesting the broader implications of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile derivatives in developing new antimicrobial agents. This area of research points to the critical role of chemical synthesis in addressing healthcare challenges by developing new treatments and preventive measures against microbial infections Guna, Bhadani, Purohit, & Purohit (2015).

Advanced Materials and Luminescence

The synthesis and photophysical properties study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives highlights the importance of substituent effects on luminescence properties. This research, focusing on methoxy and cyano groups, indicates the potential of such compounds in developing materials with specific luminescent properties, useful in various applications ranging from sensors to display technologies. The detailed investigation into quantum yields and excited-state proton transfer exemplifies the broader implications of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile and its derivatives in materials science, particularly in creating innovative luminescent materials Kim et al. (2021).

Eigenschaften

IUPAC Name |

4-methoxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBWYWSUDXCQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-methoxy-6-methylnicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.